2-Butyl-4-chloro-5-formylimidazole 2-Butyl-4-chloro-5-formylimidazole 2-Butyl-4-chloro-1H-imidazole-5-carboxaldehyde is used for preparation of N-(biphenylylmethyl)imidazoles as angiotensin II antagonists.
Brand Name: Vulcanchem
CAS No.: 83857-96-9
VCID: VC21346717
InChI: InChI=1S/C8H11ClN2O/c1-2-3-4-7-10-6(5-12)8(9)11-7/h5H,2-4H2,1H3,(H,10,11)
SMILES: CCCCC1=NC(=C(N1)Cl)C=O
Molecular Formula: C8H11ClN2O
Molecular Weight: 186.64 g/mol

2-Butyl-4-chloro-5-formylimidazole

CAS No.: 83857-96-9

Cat. No.: VC21346717

Molecular Formula: C8H11ClN2O

Molecular Weight: 186.64 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

2-Butyl-4-chloro-5-formylimidazole - 83857-96-9

CAS No. 83857-96-9
Molecular Formula C8H11ClN2O
Molecular Weight 186.64 g/mol
IUPAC Name 2-butyl-5-chloro-1H-imidazole-4-carbaldehyde
Standard InChI InChI=1S/C8H11ClN2O/c1-2-3-4-7-10-6(5-12)8(9)11-7/h5H,2-4H2,1H3,(H,10,11)
Standard InChI Key JLVIHQCWASNXCK-UHFFFAOYSA-N
SMILES CCCCC1=NC(=C(N1)Cl)C=O
Canonical SMILES CCCCC1=NC(=C(N1)Cl)C=O
Appearance Yellow Solid
Melting Point 90-92°C

Chemical Structure and Properties

Molecular Structure

2-Butyl-4-chloro-5-formylimidazole has the molecular formula C₈H₁₁ClN₂O, consisting of an imidazole ring with four functional groups: a butyl chain at position 2, a chlorine atom at position 4, a formyl group at position 5, and a hydrogen atom at position 1 . The structural arrangement of these functional groups contributes to the compound's chemical reactivity and applications in pharmaceutical synthesis. The imidazole core provides the foundation for its role in drug development, while the specific substituents allow for targeted reactivity in synthetic pathways.

Physical Properties

The physical properties of 2-Butyl-4-chloro-5-formylimidazole are critical for understanding its behavior in various reaction conditions and for quality control purposes. These properties influence how the compound behaves during synthesis processes and affect its utility as a pharmaceutical intermediate. Table 1 summarizes the key physical properties of this compound based on available data.

Table 1: Physical Properties of 2-Butyl-4-chloro-5-formylimidazole

PropertyValue
CAS Number83857-96-9
Molecular FormulaC₈H₁₁ClN₂O
Molecular Weight186.64 g/mol
Physical StateSolid
Density1.2±0.1 g/cm³
Melting Point97-100°C
Boiling Point384.1±22.0°C at 760 mmHg
Flash Point186.1±22.3°C
LogP3.05
Water SolubilitySlightly soluble

The compound exhibits a moderate melting point range of 97-100°C and a relatively high boiling point of 384.1±22.0°C at standard pressure, characteristic of its molecular weight and functional groups . Its LogP value of 3.05 indicates moderate lipophilicity, which is relevant for its behavior in various solvent systems during synthesis and purification processes . The flash point of 186.1±22.3°C suggests that standard safety precautions are sufficient during handling and processing.

Synthesis Methods

Patent Method (2013)

A significant method for synthesizing 2-Butyl-4-chloro-5-formylimidazole was described in a 2013 patent (CN103214420A). This synthesis route involves a three-step process that has been optimized for industrial application. The patent highlights specific reaction conditions and parameters that maximize yield and purity while minimizing the formation of unwanted byproducts .

The synthesis proceeds through the following steps:

  • Condensation Reaction: Pentamidine hydrochloride is reacted with glyoxal under controlled pH conditions (6.0-7.5) to form an intermediate compound (Formula III) . This pH control is critical as it prevents the formation of unwanted byproducts that would reduce yield and complicate purification.

  • Dehydration Reaction: The intermediate compound undergoes a dehydration reaction to yield 2-butyl-1H-imidazole-5(4H)-one . This step establishes the core imidazole structure that is central to the final product.

  • Formylation and Chlorination: 2-butyl-1H-imidazole-5(4H)-one is reacted with N,N-dimethylformamide in the presence of phosphorus oxychloride to produce 2-butyl-4-chloro-5-formylimidazole . This reaction introduces both the chloro and formyl groups that are essential functional features of the molecule.

The patent emphasizes the importance of maintaining the pH value between 6.0 and 7.5 during the condensation reaction to prevent unwanted side reactions . This method claims advantages of simple process, easy operation, high product purity, and high yield, making it suitable for industrial-scale production.

Modern Synthetic Routes (2021)

A more recent patent (CN112225702A, 2021) describes an alternative synthesis method for 2-n-butyl-4-chloro-5-formyl imidazole that addresses several process challenges encountered in earlier methods. This newer approach focuses on improving reaction efficiency and product quality through enhanced mixing and flow dynamics .

The modern synthesis involves:

  • Cyclization: Valeraldehyde and methylglyoxal are cyclized to obtain 2-butyl-5-methylimidazole . This initial step establishes the core structure with the butyl side chain already in place.

  • Chlorination: 2-butyl-5-methylimidazole is treated with a chlorination reagent at 35-40°C for 6-10 hours to produce 2-butyl-4-chloro-5-methylimidazole . This step involves the addition of water and a catalyst to facilitate the reaction.

  • Oxidation: The methyl group is oxidized to a formyl group by treating 2-butyl-4-chloro-5-methylimidazole with sodium persulfate at 50-55°C for 3-5 hours, yielding the final product 2-n-butyl-4-chloro-5-formyl imidazole .

This newer method addresses issues such as difficult mixing, unsatisfactory flow state, and low reaction rates that were limitations in previous synthesis approaches. The improved process results in better flow characteristics, more uniform mixing, and enhanced reaction efficiency .

Process Optimization and Control

Both synthesis methods highlight the importance of process control parameters for achieving high purity and yield. The careful management of reaction conditions is essential for producing pharmaceutical-grade intermediates. Table 2 compares the critical process parameters between the two patented methods.

Table 2: Critical Process Parameters for 2-Butyl-4-chloro-5-formylimidazole Synthesis

Parameter2013 Patent Method2021 Patent Method
pH Control6.0-7.5 during condensationNot explicitly specified
Temperature100-105°C for formylation35-40°C for chlorination, 50-55°C for oxidation
Reaction TimeNot fully specified6-10 hours for chlorination, 3-5 hours for oxidation
Post-treatmentpH adjustment to 1-2, filtration, crystallizationEnhanced mixing system with spiral stirring plates

The 2013 patent specifically notes that controlling the pH during condensation prevents byproduct formation, while pH adjustment to 1-2 during post-treatment prevents material stickiness, facilitates extraction, and increases extraction rate . Meanwhile, the 2021 patent focuses on mechanical innovations in the reaction vessel to improve mixing efficiency and reaction uniformity .

Applications

Pharmaceutical Applications

2-Butyl-4-chloro-5-formylimidazole's primary application is as a key intermediate in pharmaceutical synthesis. According to the patent information, it serves as a critical intermediate in the synthesis of the antihypertensive drug losartan . The compound's structural features are essential for constructing the core molecular framework of this important medication, particularly the imidazole ring that plays a crucial role in losartan's mechanism of action.

Losartan belongs to the class of angiotensin II receptor antagonists, which are widely prescribed for treating hypertension and related cardiovascular conditions. The development of efficient synthetic routes for 2-Butyl-4-chloro-5-formylimidazole has direct implications for the cost-effectiveness and availability of these essential medications.

Biochemical Research

Beyond its role in pharmaceutical manufacturing, 2-Butyl-4-chloro-5-formylimidazole also finds application as a biochemical reagent in life science research . Its specific structural features make it valuable for investigating various biological processes and developing new methodologies in organic synthesis. The compound can serve as a building block for creating more complex molecules with potential biological activity.

Analysis and Characterization

Analytical Methods

Various analytical methods can be employed for the characterization and quality assessment of 2-Butyl-4-chloro-5-formylimidazole. These methods are essential for ensuring the identity, purity, and quality of the compound, particularly when it is intended for use in pharmaceutical synthesis. Common analytical approaches would include spectroscopic techniques, chromatographic methods, and physical property determinations.

Quality Control

Quality control measures for 2-Butyl-4-chloro-5-formylimidazole typically include physical property testing (melting point, appearance, solubility), chemical purity testing using chromatographic methods, and structural verification through spectroscopic techniques. The development of reproducible and reliable quality control procedures is essential for ensuring batch-to-batch consistency in pharmaceutical manufacturing.

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